Coenzyme B12

Vue d'ensemble

Description

Coenzyme B12, also known as cobalamin, is a water-soluble vitamin involved in metabolism . It is one of eight B vitamins and is required by animals, which use it as a cofactor in DNA synthesis, and in both fatty acid and amino acid metabolism . It is important in the normal functioning of the nervous system via its role in the synthesis of myelin, and in the circulatory system in the maturation of red blood cells in the bone marrow .

Synthesis Analysis

Coenzyme B12 is synthesized by only some archaea and bacteria . In a study, it was found that the genes responsible for the synthesis of Coenzyme B12 were cloned into three compatible plasmids and expressed heterologously in E. coli BL21 (DE3). The recombinant E. coli expressed the coenzyme B12 synthetic genes and successfully produced coenzyme B12 .

Molecular Structure Analysis

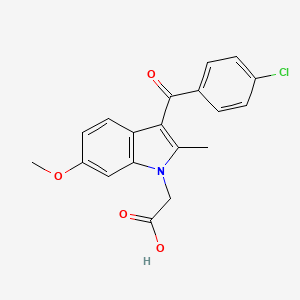

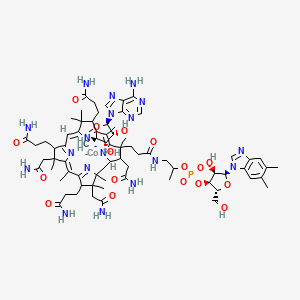

The molecular structure of Coenzyme B12 is complex, containing a corrin ring with Cobalt, the only metal in the molecule, positioned right in the center of the structure by four coordinated bonds of nitrogen from four pyrrole groups . The fifth ligand connected to Cobalt is a nitrogen coming from the 5,6-dimethhylbenzimidazole .

Chemical Reactions Analysis

Coenzyme B12 functions as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . Enzymatic reactions, such as isomerisation, dehalogenation, and methyl transfer, rely on the formation and cleavage of the Co–C bond .

Physical And Chemical Properties Analysis

Coenzyme B12-dependent glycerol dehydratase (GDHt) catalyzes the dehydration reaction of glycerol in the presence of adenosylcobalamin to yield 3-hydroxypropanal (3-HPA), which can be converted biologically to versatile platform chemicals such as 1,3-propanediol and 3-hydroxypropionic acid .

Applications De Recherche Scientifique

Coenzyme B12 Production

Ko et al. (2014) explored the production of Coenzyme B12 (Vitamin B12) in Escherichia coli, revealing its successful synthesis under both anaerobic and aerobic conditions. This study highlights the potential of using genetically engineered microorganisms for producing complex biomolecules like Coenzyme B12 (Ko et al., 2014).

Molecular Insights into Coenzyme B12

Liu et al. (2014) provided a detailed molecular understanding of the photodissociation of the Co-C bond in Coenzyme B12 using time-dependent density functional theory (TD-DFT). This work offers critical insights into the molecular mechanisms underpinning the biological activity of Coenzyme B12 (Liu et al., 2014).

Coenzyme B12 in Chemical Biology

Jaouen and Top (2013) discussed the role of Coenzyme B12 in the field of chemical biology, particularly its significance in bioorganometallic chemistry. This study underscores the diverse applications of Coenzyme B12 in biological and medical research (Jaouen & Top, 2013).

Coenzyme B12 Trafficking in Mammals

Banerjee (2006) presented a model for intracellular B12 trafficking in mammals, emphasizing the complex pathway involved in the assimilation and utilization of this cofactor in human cells. This research is crucial for understanding the biological roles of Coenzyme B12 in mammals (Banerjee, 2006).

Coenzyme B12 in Microbial and Genetic Resources

Balabanova et al. (2021) reviewed the microbial and genetic resources for the biosynthesis of Coenzyme B12, emphasizing its role in ecosystems and industrial biotechnology. This study highlights the potential of Coenzyme B12 in various applications ranging from natural ecosystems to commercial production (Balabanova et al., 2021).

Mécanisme D'action

Target of Action

Cobamamide, also known as coenzyme B12, adenosylcobalamin, or dibencozide, is one of the active forms of vitamin B12 . The primary targets of Cobamamide are two coenzyme forms of Vitamin B12 that are produced and activated in two separate cellular compartments: methylcobalamin in the cytosol and adenosylcobalamin in the mitochondria .

Mode of Action

Cobamamide participates as a cofactor in radical-mediated 1,2-carbon skeleton rearrangements . These processes require the formation of the deoxyadenosyl radical through homolytic dissociation of the carbon-cobalt bond . This bond is exceptionally weak, which is further lowered in the chemical environment of an enzyme active site .

Biochemical Pathways

Cobamamide plays a crucial role in various biochemical pathways. Deficiency of Cobamamide disturbs the carbohydrate, fat, and amino-acid metabolism, and therefore interferes with the formation of myelin . It is therefore important to treat vitamin B12 deficiency with a combination of MeCbl and AdCbl or hydroxocobalamin or cobalamin .

Result of Action

The molecular and cellular effects of Cobamamide’s action are significant. Vitamin B12 has important physiological roles including DNA synthesis, myelin formation in the nervous system, red blood cell formation, as well as fatty acid and amino acid metabolism .

Action Environment

It is known that both genetic and environmental factors contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment (g × e) interaction .

Safety and Hazards

Orientations Futures

The concept of nutrient synergy, which refers to the combined effects of two or more nutrients working together having a greater physiological impact on the body than when each nutrient is consumed individually, has gained considerable attention for its impact on overall well-being . This concept holds promise for the future research and understanding of Coenzyme B12.

Analyse Biochimique

Biochemical Properties

Cobamamide acts as a coenzyme in several biochemical reactions. It is involved in the conversion of methylmalonyl-CoA to succinyl-CoA, a critical step in the metabolism of certain amino acids and fatty acids. This reaction is catalyzed by the enzyme methylmalonyl-CoA mutase, which requires cobamamide as a cofactor . Cobamamide also interacts with other enzymes and proteins, such as methionine synthase, which is involved in the synthesis of methionine from homocysteine . These interactions are essential for maintaining proper cellular function and metabolic balance.

Cellular Effects

Cobamamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a vital role in the synthesis of DNA and RNA, which are crucial for cell division and growth . Cobamamide also affects the formation of myelin, a protective sheath around nerve fibers, which is essential for proper nerve function . Additionally, cobamamide is involved in the production of neurotransmitters, which are critical for communication between nerve cells .

Molecular Mechanism

At the molecular level, cobamamide exerts its effects by acting as a cofactor for specific enzymes. It facilitates the transfer of methyl groups in various biochemical reactions, which is essential for the synthesis of nucleotides and amino acids . Cobamamide also participates in radical-mediated 1,2-carbon skeleton rearrangements, which are crucial for the metabolism of certain fatty acids and amino acids . These molecular interactions are vital for maintaining cellular homeostasis and metabolic function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobamamide can vary over time. Cobamamide is relatively stable under physiological conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that cobamamide can have sustained effects on cellular function, particularly in the maintenance of myelin and the production of neurotransmitters . These effects are essential for the proper functioning of the nervous system and overall metabolic health.

Dosage Effects in Animal Models

The effects of cobamamide can vary with different dosages in animal models. At low doses, cobamamide has been shown to support normal metabolic function and prevent vitamin B12 deficiency . At high doses, cobamamide can cause adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of maintaining appropriate dosage levels to ensure the safety and efficacy of cobamamide supplementation.

Metabolic Pathways

Cobamamide is involved in several metabolic pathways, including the metabolism of amino acids, fatty acids, and nucleotides. It acts as a cofactor for enzymes such as methylmalonyl-CoA mutase and methionine synthase, which are essential for the conversion of methylmalonyl-CoA to succinyl-CoA and the synthesis of methionine, respectively . These metabolic pathways are crucial for maintaining cellular energy balance and overall metabolic health.

Transport and Distribution

Cobamamide is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via receptor-mediated endocytosis and is then transported to the mitochondria, where it exerts its biochemical effects . Cobamamide can also bind to intracellular proteins, which help to localize and stabilize the compound within specific cellular compartments . These transport and distribution mechanisms are essential for ensuring the proper function of cobamamide in various biochemical processes.

Subcellular Localization

Cobamamide is primarily localized in the mitochondria, where it acts as a cofactor for enzymes involved in the metabolism of fatty acids and amino acids . It can also be found in the cytosol, where it participates in the synthesis of nucleotides and other essential biomolecules . The subcellular localization of cobamamide is regulated by specific targeting signals and post-translational modifications, which ensure that the compound is directed to the appropriate cellular compartments .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Coenzyme B12 involves the incorporation of a cobalt ion into a corrin ring. The corrin ring is synthesized from porphyrin, which is a common precursor for many natural products. The cobalt ion is then inserted into the corrin ring to form Coenzyme B12.", "Starting Materials": [ "Porphyrin", "Cobalt ion", "Adenosylcobalamin" ], "Reaction": [ "Synthesis of the corrin ring from porphyrin", "Insertion of cobalt ion into the corrin ring", "Conversion of adenosylcobalamin to Coenzyme B12" ] } | |

Numéro CAS |

13870-90-1 |

Formule moléculaire |

C72H100CoN18O17P |

Poids moléculaire |

1579.6 g/mol |

Nom IUPAC |

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |

Clé InChI |

OAJLVMGLJZXSGX-AZCDKEHOSA-L |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Apparence |

Solid powder |

Autres numéros CAS |

13870-90-1 |

Description physique |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

partly miscible in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.